3-Bromo-4-fluoro-2-methoxybenzyl alcohol

Catalog No.
S13348210
CAS No.
M.F
C8H8BrFO2
M. Wt
235.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-fluoro-2-methoxybenzyl alcohol

Product Name

3-Bromo-4-fluoro-2-methoxybenzyl alcohol

IUPAC Name

(3-bromo-4-fluoro-2-methoxyphenyl)methanol

Molecular Formula

C8H8BrFO2

Molecular Weight

235.05 g/mol

InChI

InChI=1S/C8H8BrFO2/c1-12-8-5(4-11)2-3-6(10)7(8)9/h2-3,11H,4H2,1H3

InChI Key

SYUFIBADEYQDMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Br)F)CO

3-Bromo-4-fluoro-2-methoxybenzyl alcohol is an aromatic alcohol characterized by the presence of bromine and fluorine substituents on the benzene ring, alongside a methoxy group. Its molecular formula is C9H10BrF O2, and it has a molecular weight of approximately 251.08 g/mol. The compound features a benzyl alcohol structure, where the hydroxyl group (-OH) is attached to a benzene ring that is further substituted with a bromine atom at the 3-position, a fluorine atom at the 4-position, and a methoxy group (-OCH3) at the 2-position.

  • Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or ketone.
  • Reduction: The compound can be reduced to yield various derivatives, such as alkanes or other alcohols.
  • Substitution Reactions: The bromine and fluorine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
  • Nucleophiles: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) for substitution reactions .

Research into the biological activity of 3-bromo-4-fluoro-2-methoxybenzyl alcohol indicates potential pharmacological properties, particularly in the field of medicinal chemistry. Compounds with similar structures have been studied for their anti-inflammatory, antibacterial, and antifungal activities. The presence of halogens like bromine and fluorine often enhances biological activity due to their electronegative nature and ability to participate in various biochemical interactions .

The synthesis of 3-bromo-4-fluoro-2-methoxybenzyl alcohol can be achieved through several methods:

  • From 3-Bromo-4-fluoro-benzoic acid:
    • Reacting 3-bromo-4-fluoro-benzoic acid with sodium borohydride in an appropriate solvent like isopropanol at temperatures between 0°C and 50°C yields high-purity 3-bromo-4-fluoro-2-methoxybenzyl alcohol .
  • Using Halogenated Precursors:
    • Starting from halogenated benzyl derivatives, nucleophilic substitution reactions can introduce the methoxy group under basic conditions.

These methods are advantageous due to their simplicity and high yield potential .

3-Bromo-4-fluoro-2-methoxybenzyl alcohol has several applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its potential biological activities.
  • Agricultural Chemicals: The compound may be used in developing agrochemicals, including herbicides or insecticides.
  • Material Science: It can be utilized in creating polymers or other materials that require specific chemical properties .

Interaction studies involving 3-bromo-4-fluoro-2-methoxybenzyl alcohol focus on its reactivity with biological targets. These studies often examine how the compound interacts with enzymes or receptors that are relevant in disease pathways. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Several compounds share structural similarities with 3-bromo-4-fluoro-2-methoxybenzyl alcohol. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Bromo-4-fluorobenzaldehydeContains an aldehyde instead of an alcoholReactive carbonyl group
4-Bromo-2-fluorobenzyl alcoholDifferent positioning of bromine and fluorineMay exhibit different biological activity
3-Fluoro-4-methoxybenzoic acidContains a carboxylic acid groupMore polar, potentially different solubility
3-Bromo-2-methoxybenzoic acidSimilar methoxy substitutionVarying reactivity due to different substituents

The uniqueness of 3-bromo-4-fluoro-2-methoxybenzyl alcohol lies in its specific combination of halogens and functional groups, which may impart distinct chemical reactivity and biological activity compared to these similar compounds .

Lithium aluminum hydride represents the most powerful and versatile reducing agent for the conversion of aromatic aldehydes to their corresponding benzyl alcohols [1]. The reduction of 3-bromo-4-fluoro-2-methoxybenzaldehyde to 3-bromo-4-fluoro-2-methoxybenzyl alcohol proceeds through a well-established hydride transfer mechanism that demonstrates exceptional efficiency and selectivity [2] [3].

Mechanistic Considerations

The lithium aluminum hydride reduction mechanism involves a sequential hydride transfer process where the aluminum-hydrogen bond polarization creates highly nucleophilic hydride species [4]. In the first step, the hydride ion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate [5]. The aluminum center coordinates with the oxygen atom, stabilizing the intermediate through Lewis acid-base interactions [6]. Upon aqueous workup, protonation occurs to yield the primary benzyl alcohol product [4].

The mechanism proceeds via nucleophilic addition where the polar aluminum-hydrogen bond provides the driving force for hydride delivery [3]. The high reactivity of lithium aluminum hydride stems from the significant polarization of the aluminum-hydrogen bond, making it more reactive than sodium borohydride alternatives [7]. This enhanced reactivity enables efficient reduction under mild conditions while maintaining excellent functional group tolerance for halogen and methoxy substituents [2].

Reaction Conditions and Optimization

Optimal reduction conditions require anhydrous ethereal solvents such as tetrahydrofuran or diethyl ether to prevent violent hydrolysis reactions [8] [6]. Temperature control between zero and twenty-five degrees Celsius ensures selective aldehyde reduction while minimizing side reactions [5]. The reaction typically employs a slight excess of lithium aluminum hydride to drive the reduction to completion [4].

Table 1: Lithium Aluminum Hydride Reduction Parameters

Reducing AgentSubstrate TypeProductReaction ConditionsTypical Yield (%)Mechanism
Lithium Aluminum HydrideAldehydesPrimary AlcoholsAnhydrous THF, 0°C85-95Hydride Addition
Sodium BorohydrideAldehydesPrimary AlcoholsMethanol/Water, RT80-90Hydride Addition
Lithium Aluminum HydrideCarboxylic AcidsPrimary AlcoholsAnhydrous Ether, 0-25°C75-90Sequential Hydride Addition
Lithium Aluminum HydrideEstersPrimary AlcoholsAnhydrous THF, Reflux80-95Two-step Hydride Addition

The workup procedure involves careful quenching with water or dilute acid to hydrolyze the aluminum alkoxide intermediate [4]. Sequential addition of water, sodium hydroxide solution, and additional water in a controlled manner prevents vigorous gas evolution while ensuring complete product liberation [8]. Extraction with organic solvents followed by drying and purification typically yields the desired benzyl alcohol in excellent purity [2].

Selectivity and Functional Group Compatibility

Lithium aluminum hydride demonstrates remarkable selectivity for aldehyde reduction in the presence of aromatic halogen substituents [9]. The electron-withdrawing effects of bromine and fluorine substituents enhance the electrophilicity of the carbonyl carbon, promoting efficient hydride attack [3]. The methoxy group remains unchanged throughout the reduction process, demonstrating the orthogonal reactivity patterns between nucleophilic hydride reduction and aromatic ether functionalities [2].

Research findings indicate that aldehydes react preferentially over ketones due to reduced steric hindrance and increased electrophilic character [9]. This selectivity enables chemoselective reductions in complex molecular frameworks containing multiple reducible functionalities [10]. The presence of electron-withdrawing halogen substituents further enhances aldehyde reactivity toward hydride nucleophiles [4].

Halogenation Techniques: Directed Bromo-Fluoro Substitution Patterns

The strategic installation of bromine and fluorine substituents on aromatic rings requires sophisticated regioselective methodologies that exploit electronic and steric directing effects [11] [12]. The synthesis of 3-bromo-4-fluoro-2-methoxybenzyl alcohol necessitates precise control over halogenation patterns to achieve the desired substitution arrangement [13].

Electrophilic Aromatic Substitution Strategies

Electrophilic bromination of fluorinated aromatic systems follows predictable regioselectivity patterns based on substituent directing effects [11]. The fluorine substituent serves as an ortho-para director due to its lone pair donation through resonance, despite its strong electron-withdrawing inductive effect [14]. The bromination reaction proceeds through a classical three-step mechanism involving electrophile generation, sigma complex formation, and deprotonation [11].

Aluminum chloride-catalyzed bromination provides excellent regiocontrol for positioning bromine adjacent to fluorine substituents . The reaction employs bromine and aluminum trichloride in dichloromethane at controlled temperatures to achieve selective meta-bromination relative to electron-withdrawing groups [16]. Research demonstrates yields of seventy to eighty-five percent for regioselective bromination under optimized conditions [16].

Table 2: Halogenation Techniques and Selectivity Parameters

Halogenation MethodSubstrateReagentsSelectivityTemperature (°C)Yield (%)
Electrophilic BrominationFluorobenzaldehydeBr2/AlCl3ortho/meta-directing0-8070-85
Regioselective BrominationAromatic CompoundsMe2SO-HBrpara-selective20-2585-95
Fluorination with SelectfluorAromatic CompoundsSelectfluor/CatalystSET mechanismRT60-80
Directed HalogenationAromatic Ethersn-BuLi/Electrophileortho-selective-78 to RT75-90

Advanced Bromination Methodologies

Recent developments in regioselective bromination employ dimethyl sulfoxide-hydrogen bromide systems that provide exceptional para-selectivity for monosubstituted benzenes [13]. This methodology demonstrates superior control over bromination patterns compared to traditional halogenation approaches [12]. The reaction mechanism involves formation of electrophilic bromine species that selectively attack electron-rich aromatic positions [13].

Alternative bromination strategies utilize sodium hypochlorite-sodium bromide systems in biphasic conditions to achieve environmentally benign halogenation [16] [17]. This approach eliminates the need for toxic brominating agents while maintaining excellent regioselectivity and yields [17]. The ultrasonic-assisted methodology enhances reaction rates and selectivity through improved mass transfer and mixing [16].

Fluorination Approaches and Mechanisms

Selective fluorination of aromatic compounds presents unique challenges due to the high reactivity and poor selectivity of elemental fluorine [18] [19]. Selectfluor emerges as the preferred fluorinating agent for aromatic systems, operating through a single electron transfer mechanism rather than classical electrophilic substitution [18]. The reaction involves one-electron transfer from the aromatic substrate to Selectfluor, generating radical cation intermediates [18].

The fluorination mechanism proceeds through pi-complex formation between the aromatic ring and Selectfluor, followed by electron transfer and radical coupling [18]. This pathway provides enhanced regioselectivity compared to traditional electrophilic fluorination methods [19]. Research indicates that the diazabicyclo component of Selectfluor plays an active role in controlling the fluorination outcome [18].

Directed Ortho Metalation Strategies

Directed ortho metalation provides powerful methodology for regioselective halogenation adjacent to coordinating substituents [20]. The methoxy group serves as an effective directing group through lithium coordination, enabling selective ortho-lithiation followed by electrophilic halogen introduction [20]. This approach achieves exceptional regioselectivity that surpasses conventional electrophilic substitution methods [14].

The directed metalation sequence involves treatment with n-butyllithium at low temperatures to generate the aryllithium intermediate [20]. Subsequent electrophilic quenching with appropriate halogen sources installs the desired halogen substituent with complete regiocontrol [20]. This methodology proves particularly valuable for constructing complex halogenation patterns that are difficult to access through traditional approaches [14].

Methoxy Group Introduction: Williamson Ether Synthesis Variations

The Williamson ether synthesis represents the most reliable and versatile method for introducing methoxy groups onto aromatic systems [21] [22]. This classic nucleophilic substitution reaction enables the conversion of phenolic precursors to their corresponding methyl ethers through alkoxide displacement of suitable leaving groups [23].

Classical Williamson Methodology

The fundamental Williamson ether synthesis involves reaction between an alkoxide nucleophile and an alkyl halide through an bimolecular nucleophilic substitution mechanism [22]. For aromatic methyl ether formation, sodium or potassium methoxide reacts with activated aromatic halides under basic conditions [21]. The reaction requires primary alkyl halides or activated aromatic systems to proceed efficiently through the substitution mechanism [23].

The mechanism proceeds through backside attack of the methoxide nucleophile on the electrophilic carbon bearing the leaving group [22]. This concerted process results in inversion of stereochemistry at the reaction center and formation of the carbon-oxygen ether bond [23]. The reaction rate depends strongly on the nucleophilicity of the alkoxide and the electrophilicity of the alkylating agent [21].

Table 3: Williamson Ether Synthesis Variations

Alkoxide SourceAlkyl HalideSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium MethoxidePrimary Alkyl BrMethanol654-675-85
Potassium MethoxidePrimary Alkyl IDMF802-480-90
Cesium MethoxideActivated Aryl ClDMF1006-870-80
Naked MethoxideActivated Aryl ClCrown Ether/Toluene1108-1285-95

Enhanced Methodologies for Aromatic Systems

Aromatic methyl ether synthesis often requires activated aryl halides due to the poor leaving group ability of halides attached to aromatic carbons [24]. Electron-withdrawing substituents such as nitro, carbonyl, or cyano groups activate the aromatic ring toward nucleophilic substitution [23]. Alternative activation strategies employ transition metal catalysis to facilitate methoxide displacement of aryl halides [24].

Phase transfer catalysis enhances Williamson ether synthesis efficiency by improving alkoxide solubility in organic media [21]. Crown ethers and quaternary ammonium salts facilitate alkoxide transfer into organic phases where alkyl halides demonstrate enhanced reactivity [22]. This approach enables the use of "naked" alkoxides with dramatically increased nucleophilicity [24].

Chromium Tricarbonyl Activation

Chromium tricarbonyl complexation provides unique activation for nucleophilic aromatic substitution reactions [24]. The electron-withdrawing chromium center significantly enhances the electrophilicity of aromatic carbons toward nucleophilic attack [24]. This methodology enables methoxy group introduction onto aromatic systems that are otherwise unreactive toward traditional Williamson conditions [24].

The chromium complex formation requires heating the aromatic substrate with chromium hexacarbonyl under inert atmosphere [24]. The resulting chromium tricarbonyl complex demonstrates enhanced reactivity toward methoxide nucleophiles, enabling efficient ether formation [24]. Subsequent oxidative decomplexation liberates the free aromatic methyl ether product [24].

Solvent Effects and Optimization

Solvent selection plays a critical role in Williamson ether synthesis efficiency and selectivity [23]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance alkoxide nucleophilicity through reduced solvation [21]. These solvents prevent alkoxide protonation while maintaining substrate solubility [22].

Temperature optimization balances reaction rate enhancement with side reaction suppression [23]. Elevated temperatures accelerate nucleophilic substitution but may promote elimination reactions with secondary alkyl halides [21]. Careful temperature control ensures selective ether formation while minimizing undesired elimination pathways [22].

Green Chemistry Approaches: Solvent-Free and Catalytic Methods

Contemporary synthetic methodology increasingly emphasizes environmentally sustainable approaches that minimize waste generation and reduce environmental impact [25] [26]. Green chemistry principles applied to benzyl alcohol synthesis focus on solvent elimination, catalytic processes, and atom-economical transformations [27] [28].

Solvent-Free Synthetic Strategies

Solvent-free organic synthesis eliminates volatile organic compounds while often enhancing reaction rates and selectivity [27]. Mechanochemical activation through ball milling or grinding provides energy input for chemical transformations without requiring traditional solvents [28]. These methods demonstrate particular effectiveness for solid-state reactions and heterogeneous catalysis [27].

Thermal activation represents another solvent-free approach where elevated temperatures drive molecular interactions and bond formation [27]. Heat provides activation energy for overcoming reaction barriers while eliminating solvent requirements [26]. Careful temperature control prevents thermal decomposition while promoting desired chemical transformations [25].

Table 4: Green Chemistry Approaches and Metrics

Green MethodApplicationAdvantagesEnergy SourceAtom Economy (%)E-Factor
Solvent-Free GrindingWilliamson SynthesisNo VOC EmissionsMechanical85-95<0.5
Microwave AssistanceAldol CondensationReduced TimeMicrowave80-90<1.0
Catalytic ReductionAldehyde ReductionHigh SelectivityCatalytic90-98<0.3
Flow ChemistryContinuous SynthesisScalable ProcessThermal85-95<0.8

Microwave-Assisted Synthesis

Microwave irradiation accelerates organic reactions through dielectric heating that directly heats polar molecules and solvents [29]. This selective heating mechanism often provides rate enhancements of ten to one thousand-fold compared to conventional heating [27]. Microwave assistance enables rapid completion of synthetic transformations while reducing energy consumption [29].

The microwave effect operates through molecular dipole rotation and ionic conduction mechanisms [29]. Polar solvents and reactants absorb microwave energy efficiently, leading to rapid temperature increases and enhanced reaction rates [26]. This heating method provides more uniform temperature distribution compared to traditional thermal methods [29].

Catalytic Reduction Methodologies

Heterogeneous catalysis offers sustainable alternatives to stoichiometric reducing agents for aldehyde reduction [30] [31]. Transition metal catalysts enable hydrogen transfer reactions using alcohols as hydrogen donors, eliminating the need for metal hydride reagents [30]. These catalytic systems demonstrate excellent selectivity and recyclability [31].

High-entropy catalysts containing multiple metal components provide tunable selectivity for aldehyde reduction reactions [30]. Copper-cobalt-aluminum-nickel-iron oxide catalysts achieve greater than ninety-nine percent conversion with excellent selectivity toward benzyl alcohol products [30]. The synergistic effects between different metal centers enhance catalytic activity and stability [30].

Flow Chemistry Applications

Continuous flow chemistry enables scalable and efficient synthesis with reduced waste generation [28]. Flow reactors provide precise control over reaction conditions including temperature, residence time, and mixing [28]. These systems facilitate heat and mass transfer while enabling real-time process monitoring [26].

Screw reactor technology demonstrates particular effectiveness for solid-reactant transformations under solvent-free conditions [28]. Temperature-controlled screw reactors enable processing of solid substrates while maintaining precise residence time control [28]. This approach proves suitable for mechanochemical synthesis and heterogeneous catalysis applications [27].

Biocatalytic Approaches

Enzymatic catalysis represents the ultimate green chemistry approach through use of biological catalysts that operate under mild conditions [26]. Enzymes demonstrate exceptional selectivity and operate in aqueous media, eliminating organic solvent requirements [31]. Alcohol dehydrogenases catalyze reversible aldehyde-alcohol interconversions with excellent enantioselectivity [32].

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of 3-bromo-4-fluoro-2-methoxybenzyl alcohol presents distinctive patterns attributable to its substituted aromatic framework. The 1H nuclear magnetic resonance spectrum exhibits characteristic resonances that reflect the electronic environment created by the electron-withdrawing bromine and fluorine substituents alongside the electron-donating methoxy group [2] [3].

The benzyl methylene protons (-CH₂OH) are anticipated to appear as a singlet in the range of 4.6-4.8 parts per million, consistent with similar benzyl alcohol derivatives [3] [4]. This chemical shift reflects the deshielding effect of the aromatic ring while being influenced by the electron-withdrawing substituents. The aromatic protons display a characteristic pattern, with H-5 (ortho to fluorine) appearing as a doublet of doublets at 6.8-7.0 parts per million due to coupling with both the adjacent aromatic proton and fluorine [2]. The H-6 proton appears as a doublet at 7.0-7.2 parts per million, reflecting its position meta to the methoxy group and para to the bromine substituent [2].

The hydroxyl proton exhibits a broad singlet in the range of 2.0-3.0 parts per million, typical of alcoholic hydroxyl groups that undergo rapid exchange under standard nuclear magnetic resonance conditions [5] [6]. The methoxy protons appear as a singlet around 3.8-4.0 parts per million, characteristic of aromatic methoxy substituents [7].

13C nuclear magnetic resonance spectroscopy provides complementary structural information through carbon chemical shifts. The benzyl carbon (-CH₂OH) resonates in the range of 64-66 parts per million, consistent with primary alcohols attached to aromatic systems [3] [4]. The aromatic carbons display characteristic resonances between 110-135 parts per million, with specific chemical shifts dependent on the substitution pattern [3]. The methoxy-bearing carbon (C-2) appears significantly downfield at 155-160 parts per million due to the electron-donating effect of the methoxy group [7]. The bromine-bearing carbon (C-3) resonates at 105-110 parts per million, reflecting the electron-withdrawing nature of the bromine substituent [2]. The methoxy carbon exhibits a characteristic resonance at 56-58 parts per million [7].

Fluorine-19 nuclear magnetic resonance spectroscopy, while not extensively documented for this specific compound, would be expected to show a characteristic resonance reflecting the electronic environment of the fluorine substituent. The presence of fluorine introduces coupling patterns that can complicate both 1H and 13C spectra, necessitating the use of fluorine-decoupled experiments or two-dimensional nuclear magnetic resonance techniques for complete spectral assignment .

Fourier Transform Infrared Spectroscopy

The infrared spectroscopic profile of 3-bromo-4-fluoro-2-methoxybenzyl alcohol exhibits characteristic absorption bands that provide definitive functional group identification. The most prominent feature is the broad, intense hydroxyl stretching vibration appearing in the range of 3200-3400 wavenumbers [5] [8] [6]. This broad absorption profile results from hydrogen bonding interactions that are characteristic of alcoholic compounds, with the exact position and bandwidth dependent on the degree of intermolecular hydrogen bonding [5] [8].

Aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, providing confirmation of the aromatic character of the compound [9] [5]. The carbon-oxygen stretching vibration of the alcohol functional group appears as a strong absorption in the range of 1050-1070 wavenumbers [5] [8]. This vibration is characteristic of primary alcohols and provides definitive evidence for the presence of the benzyl alcohol moiety.

The methoxy functional group contributes a characteristic carbon-oxygen stretching vibration in the range of 1250-1270 wavenumbers [9]. This absorption is distinct from the alcohol carbon-oxygen stretch and confirms the presence of the aromatic methoxy substituent. The carbon-bromine stretching vibration appears in the lower frequency region of 690-750 wavenumbers [9] , providing evidence for the bromine substituent.

Additional characteristic absorptions include aromatic carbon-carbon stretching vibrations in the region of 1500-1600 wavenumbers, which are typical of substituted benzene rings [9] [5]. The fingerprint region below 1500 wavenumbers contains multiple absorptions that, while difficult to assign individually, provide a unique spectroscopic signature for compound identification purposes.

Mass Spectral Signatures

The mass spectral fragmentation pattern of 3-bromo-4-fluoro-2-methoxybenzyl alcohol provides valuable structural information through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 235, corresponding to the molecular weight of the compound [11] [12]. The presence of bromine, which exists as two naturally occurring isotopes (79Br and 81Br), results in a characteristic isotopic pattern with peaks separated by two mass units .

Common fragmentation patterns include the loss of the hydroxyl group (loss of 17 mass units) to yield a resonance-stabilized benzyl cation. Additional fragmentation may involve the loss of methoxy radical (loss of 31 mass units) or the combined loss of hydroxyl and methoxy groups. The presence of the electron-withdrawing bromine and fluorine substituents influences the stability of fragment ions and may lead to characteristic rearrangement processes.

High-resolution mass spectrometry provides precise molecular weight determination, enabling confirmation of the molecular formula C₈H₈BrFO₂. Tandem mass spectrometry techniques can provide detailed structural information through controlled fragmentation processes, allowing for the elucidation of fragmentation pathways and the identification of characteristic fragment ions.

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility Behavior

Thermal Properties

The thermal properties of 3-bromo-4-fluoro-2-methoxybenzyl alcohol reflect the influence of multiple substituents on the benzene ring and their collective impact on intermolecular interactions. While specific melting and boiling point data for this compound are not currently available in the literature [11] [12], comparative analysis with structurally related compounds provides insight into expected thermal behavior.

Related compounds such as 4-fluoro-3-methoxybenzyl alcohol exhibit a melting point of 48-49°C and a boiling point of 260°C [13]. The 4-methoxybenzyl alcohol, which lacks the halogen substituents, shows a lower melting point of 22-25°C and a similar boiling point of 259°C [7] [14]. These data suggest that the presence of halogen substituents, particularly bromine, significantly influences the melting point through enhanced intermolecular interactions.

The melting point of 3-bromo-4-fluoro-2-methoxybenzyl alcohol is expected to be elevated compared to the unsubstituted benzyl alcohol due to several factors. The bromine substituent increases molecular weight and provides additional van der Waals interactions. The fluorine substituent, despite its small size, contributes to dipole-dipole interactions. The methoxy group provides both steric bulk and the potential for additional intermolecular interactions through its oxygen atom.

The boiling point is anticipated to be significantly higher than that of unsubstituted benzyl alcohol (205.3°C) due to the increased molecular weight and enhanced intermolecular interactions. The presence of multiple polar substituents increases the overall molecular dipole moment, leading to stronger dipole-dipole interactions in the liquid phase. The hydroxyl group maintains the potential for hydrogen bonding, which significantly elevates the boiling point compared to compounds lacking this functionality.

Solubility Characteristics

The solubility behavior of 3-bromo-4-fluoro-2-methoxybenzyl alcohol is governed by the balance between hydrophilic and hydrophobic character imparted by its various functional groups. The compound is expected to be insoluble in water, consistent with similar aromatic alcohol derivatives [7]. This poor aqueous solubility results from the predominant hydrophobic character of the substituted aromatic ring, which outweighs the hydrophilic contribution of the hydroxyl group.

The methoxy substituent contributes to the overall hydrophobic character while potentially providing sites for hydrogen bonding with appropriate solvents. The halogen substituents, particularly bromine, significantly increase the hydrophobic character and may limit solubility in polar solvents. However, the compound is expected to be soluble in methanol and other polar organic solvents [15], reflecting the ability of these solvents to engage in hydrogen bonding with the hydroxyl group while accommodating the aromatic framework.

Solubility in non-polar organic solvents such as dichloromethane, chloroform, and aromatic solvents like toluene is expected to be good, consistent with the organic nature of the compound. The presence of the polar hydroxyl and methoxy groups may limit solubility in purely aliphatic hydrocarbon solvents, but the overall organic character suggests reasonable solubility in most organic solvent systems.

The partition coefficient (log P) is expected to be positive, indicating preferential partitioning into organic phases over aqueous phases. This characteristic has implications for bioavailability and pharmacokinetic properties if the compound were to be evaluated for biological activity. The multiple substituents create a complex electronic environment that influences not only solubility but also chemical reactivity and biological interactions.

Computational Chemistry: Density Functional Theory Studies on Electronic Structure and Reactivity

Electronic Structure Analysis

Density functional theory calculations provide detailed insight into the electronic structure of 3-bromo-4-fluoro-2-methoxybenzyl alcohol, revealing the complex interplay between electron-donating and electron-withdrawing substituents on the aromatic ring. The recommended computational approach employs the B3LYP functional with the 6-311++G(d,p) basis set, which has demonstrated proven accuracy for aromatic systems and halogenated compounds [16] [17] [18].

The molecular geometry optimization reveals a planar aromatic ring with substituents adopting energetically favorable conformations. The methoxy group adopts a coplanar arrangement with the aromatic ring, maximizing conjugative stabilization. The hydroxymethyl group exhibits conformational flexibility, with the hydroxyl group capable of adopting various orientations depending on intermolecular interactions and solvent environment.

Frontier molecular orbital analysis provides crucial information regarding chemical reactivity. The highest occupied molecular orbital primarily consists of aromatic π-orbitals with contributions from the electron-donating methoxy group. The electron-withdrawing effects of bromine and fluorine lower the overall energy of the molecular orbitals while creating an asymmetric charge distribution across the aromatic ring [19]. The lowest unoccupied molecular orbital exhibits anti-bonding character with significant contributions from the halogen substituents.

The electronic charge distribution, as determined through natural population analysis, reveals partial positive charges on the halogen-bearing carbons and partial negative charges associated with the methoxy oxygen and hydroxyl oxygen. This charge distribution pattern influences both chemical reactivity and intermolecular interactions, with implications for hydrogen bonding capability and electrophilic attack susceptibility.

Reactivity Predictions

Density functional theory calculations enable prediction of chemical reactivity through analysis of electrostatic potential surfaces and frontier molecular orbital properties. The electrostatic potential surface reveals regions of high electron density associated with the oxygen atoms of both the hydroxyl and methoxy groups, indicating potential sites for electrophilic attack or hydrogen bonding interactions [20].

The aromatic ring exhibits differential reactivity depending on the position relative to the various substituents. The carbon atoms ortho and para to the electron-donating methoxy group show increased electron density and enhanced nucleophilic character. Conversely, positions adjacent to the electron-withdrawing bromine and fluorine substituents exhibit decreased electron density and reduced reactivity toward electrophilic substitution reactions.

Natural bond orbital analysis reveals the extent of conjugative interactions between the methoxy group and the aromatic π-system. The electron-donating character of the methoxy group is partially offset by the electron-withdrawing effects of the halogen substituents, creating a complex electronic environment that influences both ground-state stability and transition-state energies for various chemical transformations.

The calculated dipole moment reflects the asymmetric charge distribution resulting from the different electronic properties of the substituents. This molecular dipole influences intermolecular interactions, solubility behavior, and potential biological activity. The orientation of the dipole moment provides insight into preferred binding orientations in biological systems or during crystal packing in the solid state.

Thermodynamic and Kinetic Considerations

Computational analysis of conformational preferences reveals the relative energies of different molecular conformations, with implications for solution-phase behavior and chemical reactivity. The hydroxymethyl group exhibits rotational freedom, with energy barriers between conformations influencing dynamic behavior at ambient temperature.

Frequency calculations provide vibrational spectra that can be directly compared with experimental infrared and Raman spectra, enabling validation of the computational model. The calculated vibrational frequencies, when appropriately scaled, show excellent agreement with experimental observations, confirming the accuracy of the theoretical approach [16].

The thermodynamic properties derived from density functional theory calculations, including entropy and heat capacity, provide insight into thermal behavior and phase transitions. These calculated properties complement experimental measurements and enable prediction of behavior under conditions that may be experimentally challenging to access.

Reaction pathway analysis through transition-state calculations enables prediction of kinetic behavior for various chemical transformations. The activation energies for different reaction pathways provide insight into the preferred mechanisms for chemical modifications of the compound, with implications for synthetic strategies and potential degradation pathways.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

233.96917 g/mol

Monoisotopic Mass

233.96917 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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